![molecular formula C18H24O B1606342 7,7-Dimethyl-4-(2-phenylmethoxyethyl)bicyclo(3.1.1)hept-3-ene CAS No. 74851-17-5](/img/structure/B1606342.png)
7,7-Dimethyl-4-(2-phenylmethoxyethyl)bicyclo(3.1.1)hept-3-ene
Overview
Description
7,7-Dimethyl-4-(2-phenylmethoxyethyl)bicyclo(3.1.1)hept-3-ene is a bicyclic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPEA or 2,2-dimethyl-4-(2-phenylmethoxyethyl)-1,3-cyclohexadiene. DMPEA is a derivative of phenylethylamine, which is a naturally occurring compound found in the human brain.
Scientific Research Applications
DMPEA has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. DMPEA has been shown to have affinity for several neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. This suggests that DMPEA may have potential therapeutic applications for the treatment of psychiatric disorders such as depression and anxiety.
Mechanism of Action
The exact mechanism of action of DMPEA is not fully understood. However, it is believed to interact with several neurotransmitter systems in the brain, including the dopamine and serotonin systems. DMPEA has been shown to increase dopamine and serotonin release in the prefrontal cortex and striatum of rats, suggesting that it may have a stimulant-like effect on the central nervous system.
Biochemical and Physiological Effects
DMPEA has been shown to have several biochemical and physiological effects in animal models. In rats, DMPEA has been shown to increase locomotor activity and induce hyperthermia. DMPEA has also been shown to increase dopamine and serotonin release in the prefrontal cortex and striatum of rats, as mentioned earlier.
Advantages and Limitations for Lab Experiments
One advantage of using DMPEA in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments using DMPEA.
Future Directions
There are several potential future directions for research on DMPEA. One area of interest is its potential therapeutic applications for the treatment of psychiatric disorders. Another area of interest is its potential as a tool for studying the dopamine and serotonin systems in the brain. Additionally, further research is needed to fully understand the mechanism of action of DMPEA and its effects on the central nervous system.
properties
IUPAC Name |
6,6-dimethyl-2-(2-phenylmethoxyethyl)bicyclo[3.1.1]hept-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O/c1-18(2)16-9-8-15(17(18)12-16)10-11-19-13-14-6-4-3-5-7-14/h3-8,16-17H,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTCOMJNYWLOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCOCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996356 | |
Record name | 2-[2-(Benzyloxy)ethyl]-6,6-dimethylbicyclo[3.1.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethyl-4-(2-phenylmethoxyethyl)bicyclo(3.1.1)hept-3-ene | |
CAS RN |
74851-17-5 | |
Record name | 7,7-Dimethyl-4-(2-phenylmethoxyethyl)bicyclo(3.1.1)hept-3-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074851175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(Benzyloxy)ethyl]-6,6-dimethylbicyclo[3.1.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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